N-{2-[6-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]ETHYL}BENZENESULFONAMIDE
Description
N-{2-[6-(Benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzenesulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The molecule is substituted at the 6-position with a benzylsulfanyl group and at the 3-position with an ethyl-linked benzenesulfonamide moiety. This structure combines electron-rich aromatic systems with polar sulfonamide and sulfur-containing substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c26-29(27,17-9-5-2-6-10-17)21-14-13-19-23-22-18-11-12-20(24-25(18)19)28-15-16-7-3-1-4-8-16/h1-12,21H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKZSQGAWXAIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]ETHYL}BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine hydrate with an appropriate nitrile compound under mild conditions.
Fusion with Pyridazine Ring: The triazole intermediate is then fused with a pyridazine ring through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with the triazolopyridazine intermediate.
Attachment of Benzenesulfonamide Group: Finally, the benzenesulfonamide group is attached through a sulfonation reaction, typically using benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]ETHYL}BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfonamides
Scientific Research Applications
N-{2-[6-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]ETHYL}BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-{2-[6-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]ETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1 [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
- L838417 : This compound (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine) shares the triazolopyridazine core but differs in substituents. The 6-position features a triazole-methoxy group instead of benzylsulfanyl, and the 3-position is substituted with a 2,5-difluorophenyl group. L838417 is a selective GABAA receptor α2/α3 subunit agonist with anxiolytic effects and reduced sedative properties compared to classical benzodiazepines .
- TPA023: Another triazolopyridazine derivative (7-tert-butyl-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) exhibits α2/α3-subtype selectivity, demonstrating efficacy as a non-sedating anxiolytic in preclinical models .
Key Structural Differences :
- The benzenesulfonamide moiety introduces a strong electron-withdrawing group, which could influence receptor binding kinetics or solubility relative to fluorophenyl or triazole-methoxy groups.
[1,2,4]Triazolo[3,2-b]benzothiazoles
Compounds such as 2-methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7a) and 6-methyl-2-methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7b) () feature a triazole fused to a benzothiazole ring rather than pyridazine. The benzothiazole core confers distinct electronic properties compared to pyridazine, likely affecting bioactivity and substrate interactions .
Functional Group Analogues
2.2.1 Sulfur-Containing Derivatives
- 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene (): This triazole derivative with a sulfanyl-linked benzene exhibits anti-inflammatory and chemosensing properties. The sulfanyl group’s electron-donating nature contrasts with the electron-withdrawing sulfonamide in the target compound, suggesting divergent biological targets .
2.2.2 Sulfonamide Derivatives
- N-substituted benzenesulfonamides (e.g., ): While structurally distinct, sulfonamide groups are common in pharmaceuticals (e.g., COX-2 inhibitors) due to their hydrogen-bonding capacity and metabolic stability. The target compound’s ethyl-linked sulfonamide may reduce steric hindrance compared to bulkier substituents.
Comparative Pharmacological and Physicochemical Data
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzenesulfonamide group may confer selectivity for enzymes or receptors sensitive to sulfonamide inhibitors (e.g., carbonic anhydrases). Comparative studies with L838417 could elucidate GABAA receptor subtype selectivity.
- Synthetic Optimization : The photolytic methods in could be adapted for triazolopyridazine synthesis, though alternative routes (e.g., cyclocondensation) may improve yield .
Biological Activity
N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a triazolopyridazine core with a benzylthio group and a benzenesulfonamide moiety. Its diverse chemical properties suggest applications in various therapeutic areas including antimicrobial, antiviral, and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.53 g/mol. The structure can be represented as follows:
This structure is characterized by the presence of both sulfonamide and triazole functionalities, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with triazole and sulfonamide moieties often exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacterial strains. The mechanism is believed to involve inhibition of specific enzymes critical for bacterial survival.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles. This activity is particularly relevant in the context of emerging viral infections.
Anticancer Effects
This compound has shown promise in cancer research. In vitro studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to modulate these pathways makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
The biological mechanisms underlying the activities of this compound are multifaceted:
- Enzyme Inhibition : The sulfonamide component is known to inhibit carbonic anhydrase and other enzymes crucial for microbial and tumor growth.
- Cell Signaling Modulation : The compound interacts with cellular signaling pathways that regulate apoptosis and proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.
Q & A
Q. What are the key steps in synthesizing N-{2-[6-(Benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzenesulfonamide?
The synthesis typically involves:
- Cyclization : Formation of the triazolopyridazine core using reagents like concentrated HCl under reflux .
- Sulfonylation : Introduction of the benzenesulfonamide group via nucleophilic substitution .
- Purification : Ethanol recrystallization or chromatography (HPLC) to isolate the product . Characterization employs NMR (1H/13C), Mass Spectrometry , and HPLC to confirm structure and purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 509.12) .
- X-ray Crystallography : Resolves regiochemistry of the triazolopyridazine ring (if crystals are obtainable) .
Q. What is the hypothesized pharmacophore of this compound?
The pharmacophore includes:
- Triazolopyridazine core : Essential for π-π stacking with biological targets .
- Benzylsulfanyl group : Enhances lipophilicity and membrane permeability .
- Benzenesulfonamide moiety : Potential hydrogen-bonding interactions with enzymatic active sites .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., cytochrome P450 inhibition) and plasma protein binding to explain bioavailability discrepancies .
- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to quantify potency differences .
Q. What strategies improve regioselectivity during triazolopyridazine ring formation?
- Directed Metalation : Employ n-BuLi to deprotonate specific pyridazine positions before cyclization .
- Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) to prevent undesired side reactions .
- Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity via controlled heating .
Q. How does the benzylsulfanyl group influence target binding?
- Molecular Docking : Simulations suggest the sulfur atom forms van der Waals contacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Structure-Activity Relationship (SAR) : Analogues lacking this group show reduced IC50 values in kinase inhibition assays .
Q. What computational methods predict binding affinity to cytochrome P450 enzymes?
- Molecular Dynamics (MD) Simulations : Track conformational changes in CYP3A4 upon ligand binding over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantify ΔG binding differences between enantiomers .
- Density Functional Theory (DFT) : Analyze frontier molecular orbitals to identify reactive metabolites .
Q. How can low aqueous solubility be addressed in preclinical studies?
- Co-Solvent Systems : Use PEG-400 or cyclodextrin derivatives to enhance solubility without toxicity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
Data Contradiction Analysis
Q. Why do different studies report varying IC50 values for kinase inhibition?
- Enzymatic Source : Recombinant vs. native kinases may exhibit altered catalytic activity .
- Assay Conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) critically affect inhibition metrics .
- Compound Purity : HPLC purity thresholds (<95%) can skew dose-response curves .
Q. How to reconcile divergent crystallographic and computational structural models?
- Force Field Calibration : Adjust AMBER/CHARMM parameters to better match experimental bond lengths .
- Temperature Factors : High B-factors in X-ray data may indicate flexible regions not captured in static simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
